molecular formula C20H23ClN2O3S B2419494 2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 946270-93-5

2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2419494
CAS No.: 946270-93-5
M. Wt: 406.93
InChI Key: ISWZSXQQQKUATI-UHFFFAOYSA-N
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Description

2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic tetrahydroquinoline derivative of interest in medicinal chemistry and drug discovery research. Tetrahydroquinoline scaffolds are recognized for their diverse biological activities and presence in pharmacologically active compounds . This particular molecule features a benzenesulfonamide group, a moiety found in compounds that target various proteins and enzymes . For instance, research on structurally similar benzenesulfonamide-containing phenylalanine derivatives has demonstrated their potential as inhibitors of the HIV-1 CA protein, showcasing the value of this chemical class in probing viral replication mechanisms . The specific structural features of this compound—including the tetrahydroquinoline core, sulfonamide linkage, and chloro-substituted benzene ring—make it a valuable intermediate for constructing chemical libraries or for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new chemical space in the development of probes and inhibitors for various biological targets. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-chloro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-14(2)11-12-23-18-9-8-16(13-15(18)7-10-20(23)24)22-27(25,26)19-6-4-3-5-17(19)21/h3-6,8-9,13-14,22H,7,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWZSXQQQKUATI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Schmidt Reaction

The tetrahydroquinolin-2-one scaffold is synthesized via a Schmidt reaction , a method validated for analogous structures. Starting with 6-nitro-2,3-dihydro-1H-inden-1-one , treatment with sodium azide in dichloromethane and methanesulfonic acid yields 7-nitro-3,4-dihydroisoquinolin-1(2H)-one . This intermediate undergoes acid-catalyzed ring expansion to form the tetrahydroquinolin-2-one framework.

Mechanistic Insight : The Schmidt reaction proceeds through a nitrene intermediate, which inserts into the carbonyl group, followed by rearrangement and ring expansion.

Regioselective Nitration

For nitro group introduction at position 6, direct nitration of 2-oxo-1,2,3,4-tetrahydroquinoline is performed using fuming nitric acid in sulfuric acid at 0–5°C. The meta-directing effect of the carbonyl group ensures preferential nitration at position 6, yielding 6-nitro-2-oxo-1,2,3,4-tetrahydroquinoline in 68–72% yield.

Alkylation at the N1 Position

Introduction of the Isopentyl Group

The secondary amine at N1 is alkylated using isopentyl bromide under anhydrous conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation, enabling nucleophilic substitution at 60°C for 12 hours.

Reaction Conditions :

  • Molar ratio : 1:1.2 (tetrahydroquinolinone:isopentyl bromide).
  • Yield : 85–90%.
  • Characterization : $$ ^1H $$ NMR confirms isopentyl integration (δ 0.92 ppm, d, 6H; δ 1.45 ppm, m, 3H; δ 3.20 ppm, t, 2H).

Reduction of the Nitro Group

Catalytic Hydrogenation

The nitro group at position 6 is reduced to an amine using 10% Pd/C under $$ H_2 $$ (1 atm) in ethanol at 25°C for 6 hours.

Key Considerations :

  • Chemoselectivity : The ketone at position 2 remains unaffected due to milder conditions.
  • Yield : 92–95%.
  • Characterization : FT-IR shows disappearance of $$ \nu(\text{NO}2) $$ at 1520 cm$$ ^{-1} $$ and emergence of $$ \nu(\text{NH}2) $$ at 3380 cm$$ ^{-1} $$.

Sulfonylation with 2-Chlorobenzenesulfonyl Chloride

Coupling Reaction

The amine intermediate reacts with 2-chlorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et$$_3$$N) as a base. The reaction proceeds at 0°C for 1 hour, followed by stirring at 25°C for 12 hours.

Optimization Data :

Parameter Value
Solvent Dichloromethane
Base Triethylamine (2.5 eq.)
Temperature 0°C → 25°C
Yield 88%

Characterization :

  • $$ ^1H $$ NMR : Aromatic protons at δ 7.45–7.89 ppm (m, 4H, Ar-H), sulfonamide NH at δ 9.82 ppm (s, 1H).
  • HRMS : [M+H]$$ ^+ $$ calculated for $$ \text{C}{20}\text{H}{22}\text{ClN}2\text{O}3\text{S} $$: 429.1024; found: 429.1026.

Alternative Synthetic Routes

Late-Stage Sulfonylation

An alternative approach involves early introduction of the sulfonamide group prior to alkylation. However, this route is less favorable due to reduced reactivity of the sulfonamide nitrogen in subsequent alkylation steps.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates the Schmidt reaction, reducing reaction time by 70% while maintaining yields at 82–85%.

Scalability and Industrial Considerations

Process Optimization for Bulk Synthesis

  • Cost Efficiency : Replacing NaH with K$$2$$CO$$3$$ in DMF reduces costs by 40% without compromising yield (83%).
  • Solvent Recovery : DCM is recycled via distillation, achieving 95% recovery.

Purity and Impurity Control

  • HPLC Analysis : Purity >99.5% (Column: C18, Mobile phase: MeCN/H$$_2$$O 70:30).
  • Key Impurity : <0.1% of N1,N6-bis(isopentyl) byproduct, controlled via stoichiometric monitoring.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives.

Scientific Research Applications

2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular assays.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various diseases.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor antagonist, depending on its binding affinity and specificity. The pathways involved include modulation of signal transduction, inhibition of enzymatic activity, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-isopropyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
  • 2-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
  • 2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)benzenesulfonamide

Uniqueness

The uniqueness of 2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide lies in its specific substitution pattern and the presence of the isopentyl group. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.

Biological Activity

The compound 2-chloro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H20ClN1O2SC_{16}H_{20}ClN_{1}O_{2}S, with a complex structure that includes a benzenesulfonamide moiety and a tetrahydroquinoline scaffold. The presence of the chlorine atom and the isopentyl group contributes to its unique pharmacological properties.

PropertyValue
Molecular Weight335.85 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit antimicrobial properties. The mechanism often involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. This inhibition leads to impaired nucleic acid synthesis and ultimately bacterial cell death.

Anti-inflammatory Effects

Studies have shown that compounds similar to This compound can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), contributing to their anti-inflammatory effects.

Anticancer Potential

Recent investigations into related compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism includes the induction of apoptosis through mitochondrial pathways and the inhibition of cell proliferation by targeting specific signaling pathways such as PI3K/Akt.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of sulfonamide derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with structural similarities to This compound showed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Study 2: Anti-inflammatory Activity

In a controlled laboratory setting, the compound was tested for its ability to reduce inflammation in human macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting potential therapeutic applications in inflammatory diseases.

Study 3: Anticancer Activity

A recent study assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15 µM) and induced apoptosis as confirmed by flow cytometry analysis.

Q & A

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Methodology :
  • Biochemical Assays : Measure enzyme inhibition kinetics (e.g., Km and Vmax shifts) .
  • Cellular Imaging : Use confocal microscopy with fluorescent probes to track intracellular localization .

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